N-(3-chlorophenyl)-2-(4-ethylphenoxy)acetamide
Description
Properties
Molecular Formula |
C16H16ClNO2 |
|---|---|
Molecular Weight |
289.75 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-(4-ethylphenoxy)acetamide |
InChI |
InChI=1S/C16H16ClNO2/c1-2-12-6-8-15(9-7-12)20-11-16(19)18-14-5-3-4-13(17)10-14/h3-10H,2,11H2,1H3,(H,18,19) |
InChI Key |
GUKWYSZPKAYUPV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-2-(4-ethylphenoxy)acetamide typically involves the reaction of 3-chloroaniline with 4-ethylphenol in the presence of an appropriate acylating agent. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by employing continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(3-chlorophenyl)-2-(4-ethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(3-chlorophenyl)-2-(4-ethylphenoxy)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-(4-ethylphenoxy)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Acetamide Moiety
2-(4-Bromophenyl)-N-(3-Chlorophenyl)acetamide (Y030-4575)
- Structure: The bromine atom on the phenyl ring replaces the ethylphenoxy group.
- Properties : Molecular weight = 324.6, logP = 4.497, polar surface area = 23.116 Ų.
- Implications: The bromine increases molecular weight and lipophilicity compared to hydrogen or methyl groups.
N-(3-Chlorophenyl)-2-(4-Methylpiperazin-1-yl)acetamide (Compound 12)
- Structure: A piperazine ring replaces the phenoxy group.
- Properties : Lower logP (estimated ~2–3) due to the polar piperazine moiety.
- Activity : Demonstrated anticonvulsant activity in preclinical models, likely due to interactions with neurotransmitter receptors .
2-(Benzhydrylsulfinyl)-N-(3-Chlorophenyl)acetamide (4b)
Aromatic Ring Modifications
2-(3-Chlorophenyl)-N-(4-Methylpyridin-3-yl)acetamide (5RH2)
- Structure : Pyridine replaces the 3-chlorophenyl group.
- The pyridine ring forms critical hydrogen bonds with HIS163 and ASN142 .
2-((4-Ethylphenoxy)methyl)-N-(arylcarbamothioyl)benzamides (1a–c)
- Structure: Incorporates a 4-ethylphenoxy group but as part of a benzamide scaffold.
- Synthesis: Prepared via multi-step routes involving thiourea derivatives.
Heterocyclic Derivatives
2-(4-Chloro-3-methylphenoxy)-N-(4-oxo-2-arylthiazolidin-3-yl)acetamide (4a–e)
- Structure: Thiazolidinone ring fused to the acetamide.
- Activity: Showed moderate antibacterial and antifungal activity. The thiazolidinone ring enhances hydrogen-bonding capacity, improving target engagement .
N-(3-Chloro-4-hydroxyphenyl)acetamide (Compound 4)
- Structure : Hydroxyl group on the 4-position of the chlorophenyl ring.
- Activity: Identified as a photodegradation product of paracetamol, with uncharacterized bioactivity. The hydroxyl group increases polarity, reducing logP compared to the ethylphenoxy analog .
Physicochemical and Pharmacological Trends
Key Physicochemical Properties
*Calculated using ChemDraw and SwissADME.
Biological Activity
N-(3-chlorophenyl)-2-(4-ethylphenoxy)acetamide is a synthetic organic compound belonging to the phenoxyacetamide class, known for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H16ClNO2, with a molecular weight of approximately 303.76 g/mol. Its structural features include a chlorophenyl group and an ethylphenoxy moiety attached to an acetamide backbone, which contribute to its unique biological properties.
Synthesis Methods
The synthesis of this compound typically involves several key steps, including:
- Formation of the Acetamide Backbone : This is achieved through the reaction of 3-chlorophenylamine with ethylphenol derivatives.
- Electrochemical Synthesis Techniques : These methods enhance yield and reduce by-products, making the synthesis more efficient.
Biological Activities
This compound exhibits significant biological activities, particularly in pharmacological research. The specific activities observed include:
- Anticancer Activity : Compounds in the phenoxyacetamide class have been shown to exhibit anticancer properties. For instance, related compounds have demonstrated efficacy against various cancer cell lines, including MCF-7 (breast cancer) and SK-N-SH (neuroblastoma) cells .
- Anti-inflammatory Effects : Similar derivatives have been evaluated for their anti-inflammatory properties, showing potential in reducing inflammation in vitro and in vivo models .
- Analgesic Properties : Some studies indicate that phenoxyacetamides may also possess analgesic effects, contributing to pain relief mechanisms .
Interaction Studies
Interaction studies focus on the compound's binding affinities with biological targets such as enzymes or receptors. Techniques employed in these studies include:
- Molecular Docking Studies : These are used to predict how this compound interacts with specific protein targets.
- Enzyme Inhibition Assays : These assays assess the compound's ability to inhibit key enzymes involved in disease processes, such as butyrylcholinesterase (BChE), which plays a role in neurodegenerative diseases .
Comparative Analysis with Related Compounds
Several compounds share structural similarities with this compound. A comparative table is provided below:
| Compound Name | Structure | Key Features |
|---|---|---|
| N-(4-chlorophenyl)-2-(4-methylphenoxy)acetamide | C16H17ClNO2 | Similar biological activities; methyl group affects lipophilicity. |
| N-(3-bromophenyl)-2-(4-ethylphenoxy)acetamide | C16H16BrNO2 | Bromine substitution alters reactivity; potential for different biological effects. |
| N-(4-fluorophenyl)-2-(4-ethylphenoxy)acetamide | C16H16FNO2 | Fluorine enhances metabolic stability; used in drug design. |
These compounds exhibit unique properties based on their halogen substituents, influencing their biological activity and reactivity profiles.
Case Studies and Research Findings
- Anticancer Studies : In a study examining various phenoxyacetamides, this compound was found to inhibit cancer cell proliferation at concentrations lower than 100 μg/mL, demonstrating a dose-dependent response .
- Inflammation Models : In vivo models showed that derivatives similar to this compound reduced inflammatory markers significantly compared to control groups .
Q & A
Q. How can the synthesis of N-(3-chlorophenyl)-2-(4-ethylphenoxy)acetamide be optimized to improve yield and purity?
Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. Key optimizations include:
- Solvent selection: Polar aprotic solvents like acetonitrile or dimethylformamide (DMF) enhance reaction efficiency by stabilizing intermediates .
- Reaction conditions: Refluxing at controlled temperatures (e.g., 80–100°C) ensures complete conversion. For example, amide bond formation may require 8–12 hours under reflux .
- Purification: Column chromatography using silica gel (hexane/ethyl acetate gradient) effectively isolates the compound. Purity (>95%) can be verified via HPLC .
Q. What spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR spectroscopy: H and C NMR identify aromatic protons (δ 6.8–7.4 ppm) and acetamide carbonyls (δ ~168–170 ppm). Discrepancies in splitting patterns may indicate impurities .
- Mass spectrometry (MS): High-resolution ESI-MS confirms the molecular ion ([M+H]) and fragments, such as the 4-ethylphenoxy group (m/z 121) .
- X-ray crystallography: Single-crystal analysis (e.g., using SHELXL) resolves bond lengths and angles, with hydrogen bonds (N–H···O) stabilizing the lattice .
Q. Which in vitro assays are suitable for preliminary screening of biological activity?
Methodological Answer:
- Antimicrobial activity: Broth microdilution assays (MIC values) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer potential: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC values. Dose-response curves (1–100 µM) assess cytotoxicity .
- Enzyme inhibition: Fluorescence-based assays for kinases or proteases, using ATP/peptide substrates to quantify inhibition .
Advanced Research Questions
Q. How can discrepancies between computational predictions and experimental data on molecular interactions be resolved?
Methodological Answer:
- Validation techniques: Pair molecular docking (e.g., AutoDock Vina) with mutagenesis studies. For example, alanine-scanning mutations in target proteins (e.g., kinases) can validate binding residues predicted computationally .
- Molecular dynamics (MD): Simulate ligand-protein complexes (50–100 ns trajectories) to assess stability. Root-mean-square deviation (RMSD) >3 Å suggests poor alignment with crystal structures .
Q. What strategies are effective for establishing structure-activity relationships (SAR) for this compound’s bioactivity?
Methodological Answer:
- Analog synthesis: Modify substituents (e.g., replace 3-chlorophenyl with fluorophenyl) and test bioactivity. For example, electron-withdrawing groups may enhance binding to hydrophobic enzyme pockets .
- QSAR modeling: Use descriptors like logP, polar surface area, and H-bond donors to correlate structural features with IC values. Partial least squares (PLS) regression identifies critical parameters .
Q. How can crystallographic data be analyzed to resolve structural ambiguities?
Methodological Answer:
- SHELX refinement: SHELXL refines X-ray data by optimizing hydrogen atom positions and thermal parameters. For disordered regions, PART commands split occupancy .
- Hydrogen bonding networks: Analyze intermolecular interactions (e.g., N–H···O) using Mercury software. Weak C–H···O bonds may stabilize crystal packing .
Q. How should conflicting bioactivity data across studies be addressed?
Methodological Answer:
- Reproducibility checks: Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability. For example, discrepancies in IC values may arise from differing MTT incubation times .
- Meta-analysis: Pool data from multiple studies (e.g., using RevMan) to calculate weighted effect sizes. Heterogeneity tests (I statistic) quantify inconsistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
